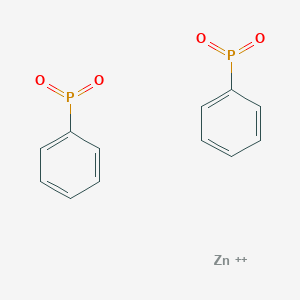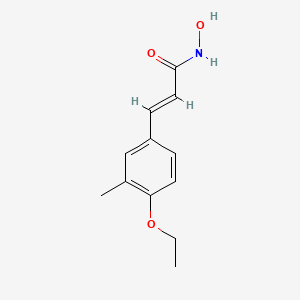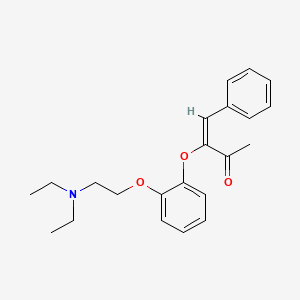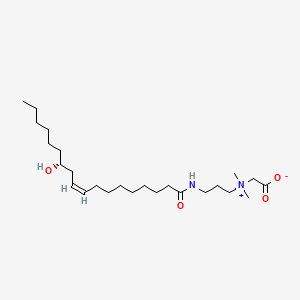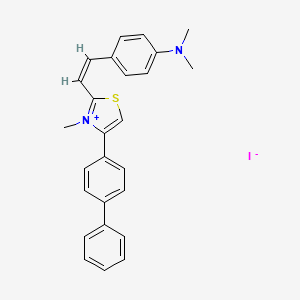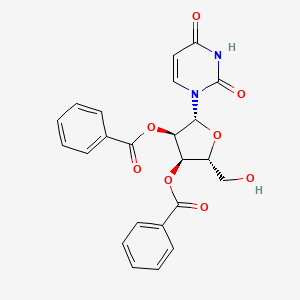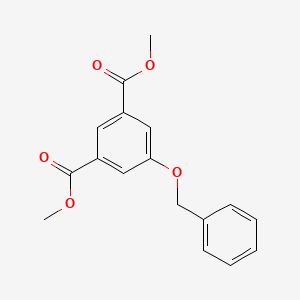
Dimethyl 5-benzyloxyisophthalate
Descripción general
Descripción
- Synonyms : Also known as dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate or 5-benzyloxy-isophthalic acid dimethyl ester .
Synthesis Analysis
DMSIP can be synthesized via a condensation reaction. In one approach, it is prepared by reacting dimethyl isophthalate with benzyl alcohol in the presence of an appropriate catalyst. The reaction yields DMSIP along with the release of methanol. The resulting compound is then purified and characterized .
Molecular Structure Analysis
O | C / \ C C \ / C-C | OCH3 | C6H5 Aplicaciones Científicas De Investigación
Industrial Process Scale-Up in Drug Manufacturing
Dimethyl terephthalate, closely related to Dimethyl 5-benzyloxyisophthalate, plays a crucial role in the synthesis of SGLT2 inhibitors for diabetes therapy. A cost-effective and scalable process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed, yielding significant cost reduction in drug manufacturing (Yi Zhang et al., 2022).
Corrosion Inhibition
Spirocyclopropane derivatives, related to this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The adsorption of these inhibitors on steel surfaces is attributed to physical and chemical processes, and their effectiveness is enhanced by the presence of π-electrons in the aromatic ring (M. Chafiq et al., 2020).
Synthesis of Polycyclic Sulfur-Containing Compounds
Dimethyl 2,3-dihydroxyterephthalate, closely related to this compound, is used in synthesizing polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. It also plays a role in synthesizing enterobactin analogues (Jianping Huang & Hong-Ze Liang, 2007).
Synthesis of Heterocyclic Polymers
Dimethyl-2,5-dicyanoterephthalate, similar to this compound, is utilized in synthesizing 1,3′-benzobis (iminopyrrolenone) and related polymers. These polymers show significant thermal stability, making them suitable for high-temperature applications (K. Hodd & M. Hussein, 1976).
Development of Novel Drug Compounds
A derivative of dimethylacetamide and benzoic acid, LHT-5-01, has been studied for its neurotropic effects. Although not directly this compound, this study highlights the potential of dimethylacetamide derivatives in drug development (Dagar E.A. et al., 2022).
Mecanismo De Acción
DMSIP’s mechanism of action depends on its application. As a precursor in polymer chemistry, it contributes to the formation of UV-curable membranes and ion-exchange materials. Its sulfonated derivatives are particularly useful in redox flow batteries (RFBs) due to their high ionic conductivity and chemical stability .
Propiedades
IUPAC Name |
dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCORYQJJYJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428863 | |
| Record name | Dimethyl 5-bentyloxy-isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-04-9 | |
| Record name | Dimethyl 5-bentyloxy-isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
